![molecular formula C16H14N6O B2508122 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide CAS No. 2034324-43-9](/img/structure/B2508122.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide” is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to have significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IR and NMR spectra . For instance, the IR spectrum shows peaks corresponding to various functional groups such as NH, CH3, C=C, C=N, and C-N . The 1H-NMR spectrum provides information about the types and numbers of hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, they can undergo a Dimroth-type rearrangement, which involves sequential ring opening and closure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its yield, melting point, mass spectrometry data, and IR and NMR spectra . For example, the yield of the compound is 73%, and its melting point is between 176-179°C .Scientific Research Applications
- RORγt Inverse Agonists : These compounds exhibit activity against RORγt, a nuclear receptor involved in immune regulation. Targeting RORγt has implications for autoimmune diseases and cancer immunotherapy .
- PHD-1 Inhibitors : PHD-1 (prolyl hydroxylase domain protein 1) inhibitors are relevant in treating anemia and ischemic diseases .
- JAK1 and JAK2 Inhibition : Janus kinase (JAK) inhibitors are used to manage inflammatory conditions, including rheumatoid arthritis and psoriasis .
Material Sciences
Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines find applications in material sciences:
- Functional Materials : These compounds contribute to the development of functional materials, such as sensors, catalysts, and luminescent materials .
Energetic Materials
1,2,4-triazolo[1,5-a]pyridines have been explored as energetic materials:
- Thermostable Energetics : Some derivatives exhibit good thermal stability and insensitivity, making them potential candidates for explosives and propellants .
Antibacterial Agents
Triazolo[4,3-a]pyrazine derivatives, structurally related to our compound, have been investigated for their antibacterial properties:
- Novel Antibacterials : Researchers have synthesized and characterized these derivatives, exploring their potential as antibacterial agents .
Green Synthesis
Our compound’s synthesis method—catalyst-free, additive-free, and eco-friendly—demonstrates its synthetic utility. The microwave-mediated approach allows rapid access to 1,2,4-triazolo[1,5-a]pyridines .
Late-Stage Functionalization
The scalability and late-stage functionalization of triazolo pyridine further highlight its practicality in synthetic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide” belongs, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their biological activities and developing more effective synthetic methods .
properties
IUPAC Name |
4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRQLCFFXCPNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide |
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